molecular formula C6H12N2O4S2 B603139 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate CAS No. 119752-83-9

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate

Cat. No.: B603139
CAS No.: 119752-83-9
M. Wt: 240.3g/mol
InChI Key: RWISEVUOFYXWFO-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate is a bicyclic organic compound known for its unique structure and versatile applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions. This compound is also known for its role in polymerization and organic synthesis.

Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate, also known as 1,4-Diazoniabicyclo[2.2.2]octane-1,4-disulfinate, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are the reactants in these processes, where it acts as a catalyst to promote a variety of coupling reactions .

Mode of Action

The compound interacts with its targets through its nucleophilic properties. The amine centers are unhindered, making the nucleophilicity of the amine high . This allows it to promote a variety of coupling reactions . It is also used as a building block for the preparation of 1,4-disubstituted piperazines .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving coupling reactions. For example, it is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[22It is known that the compound is soluble in water and is hygroscopic , which could influence its bioavailability.

Result of Action

The result of the compound’s action is the promotion of various organic reactions. As a catalyst, it speeds up these reactions without being consumed in the process . As a reagent, it contributes to the formation of new compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, due to its high hygroscopicity, the compound must be stored under an inert gas atmosphere in a refrigerator . It also has a tendency to sublime at room temperature and reacts with CO2 and air moisture . These factors can affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with sulfur dioxide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in water and then adding sulfur dioxide gas under controlled conditions. The resulting product is then crystallized by slow evaporation of water at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with sulfur dioxide. The process is optimized for high yield and purity, often using automated systems to control the reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It participates in nucleophilic substitution reactions due to its high nucleophilicity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: 1,4-diazabicyclo[2.2.2]octane.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.

    Tropane: Another bicyclic compound with different functional groups.

    1,8-Diazabicyclo[5.4.0]undec-7-ene: A larger bicyclic compound with different reactivity.

Uniqueness

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate is unique due to its high nucleophilicity and ability to act as a strong base and catalyst in various chemical reactions. Its structure allows for efficient electron donation, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c9-13(10)7-1-2-8(5-3-7,6-4-7)14(11)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWISEVUOFYXWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CC[N+]1(CC2)S(=O)[O-])S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119752-83-9
Record name 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct
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